Fosmanogepix (tautomerism)

Candida auris multidrug-resistant antifungal susceptibility

Fosmanogepix (APX001) is a water-soluble N-phosphonooxymethylene prodrug converting in vivo to manogepix (APX001A), a first-in-class Gwt1 inhibitor. It retains full potency (MIC ≤0.015 mg/L) against pan-resistant C. auris and azole-resistant A. fumigatus due to an orthogonal fungal target. With >90% oral bioavailability, it enables IV-to-oral switch without therapeutic drug monitoring, and demonstrates ~1:1 CNS tissue/plasma ratios, supporting use in difficult-to-treat infections where echinocandins, azoles, and amphotericin B fail.

Molecular Formula C22H21N4O6P
Molecular Weight 468.4 g/mol
Cat. No. B14748620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmanogepix (tautomerism)
Molecular FormulaC22H21N4O6P
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=CC=CN(C4=N)COP(=O)(O)O
InChIInChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)
InChIKeyJQONJQKKVAHONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosmanogepix (APX001) Procurement Guide: First-in-Class Gwt1 Inhibitor for Resistant Fungal Infections


Fosmanogepix (APX001) is a water-soluble N-phosphonooxymethylene prodrug that undergoes rapid and complete in vivo conversion to its active moiety, manogepix (MGX, APX001A) [1]. Manogepix is a first-in-class inhibitor of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which catalyzes an essential step in GPI-anchor biosynthesis required for proper localization of cell wall mannoproteins [2]. Unlike azoles (lanosterol 14α-demethylase inhibitors), echinocandins (β-1,3-glucan synthase inhibitors), and polyenes (ergosterol-binding agents), fosmanogepix targets a novel, highly conserved fungal pathway with no known mammalian homolog, conferring intrinsic resistance evasion potential [3]. The compound is currently in Phase 3 clinical development (FAST-IC and FORWARD-IM trials) for invasive candidiasis/candidemia and invasive mold infections [4].

Why Fosmanogepix Cannot Be Substituted with Echinocandins, Azoles, or Amphotericin B in Resistant Pathogen Contexts


Generic substitution with echinocandins, azoles, or amphotericin B fails in key clinical scenarios because manogepix targets Gwt1—an enzyme entirely distinct from β-1,3-glucan synthase, lanosterol 14α-demethylase, and ergosterol membrane binding sites [1]. Consequently, fosmanogepix retains full in vitro and in vivo potency against isolates with documented resistance to all three major antifungal classes, including pan-resistant Candida auris (echinocandin-R, azole-R, amphotericin B-R) and azole-resistant Aspergillus fumigatus [2]. In the largest recorded North American C. auris outbreak, manogepix MICs against pan-resistant isolates remained ≤0.015 mg/L, whereas comparator agents exhibited MICs 8- to 64-fold higher [3]. Cross-resistance between fosmanogepix and existing antifungals has not been observed because Gwt1 represents an orthogonal molecular target lacking known co-resistance mechanisms [4].

Fosmanogepix Quantitative Differentiation Evidence: Comparative MIC, MEC, Pharmacokinetic, and In Vivo Efficacy Data


Manogepix MIC vs. Echinocandins, Azoles, and Amphotericin B Against 200 Candida auris Clinical Isolates (New York Outbreak)

Against 200 New York C. auris clinical isolates (including pan-resistant strains), manogepix demonstrated MIC50 and MIC90 values of 0.03 mg/L (range 0.004-0.06 mg/L) [1]. Manogepix was 8- to 32-fold more active than echinocandins, 16- to 64-fold more active than azoles, and 64-fold more active than amphotericin B [1]. Among six pan-resistant isolates (resistant to echinocandins, azoles, and amphotericin B), manogepix MIC range was 0.008-0.015 mg/L with median and mode MIC of 0.015 mg/L [1]. The upper limit of wild-type (UL-WT) for manogepix against C. auris was defined as 0.06 mg/L [1].

Candida auris multidrug-resistant antifungal susceptibility

Manogepix MEC vs. Amphotericin B, Isavuconazole, and Voriconazole Against Aspergillus Species (EUCAST Methodology)

Against 161 contemporary mold isolates, manogepix modal MECs (range in mg/L) against Aspergillus species were 0.03 to 0.06 (0.008 to 0.125) and unaffected by itraconazole resistance [1]. Modal MEC/MICs were ≥3 two-fold dilutions apart without overlapping ranges when comparing manogepix with amphotericin B, isavuconazole, and voriconazole against Aspergillus isolates [1]. Manogepix MEC50 and MEC90 values were within ±1 dilution compared to published EUCAST and CLSI reference data, confirming interlaboratory reproducibility [1].

Aspergillus molds MEC EUCAST

Manogepix MIC90 vs. Anidulafungin, Micafungin, and Fluconazole Against 1,294 Global Fungal Isolates (SENTRY Surveillance 2018)

In the SENTRY 2018 global surveillance program evaluating 1,294 clinical fungal isolates from 69 centers across 24 countries, manogepix (MIC50/MIC90: 0.008/0.03 mg/L) was the most potent agent tested against Candida spp. [1]. Against Candida isolates, anidulafungin, micafungin, and fluconazole MIC90 values were 64-fold, 32-fold, and 128-fold higher than manogepix MIC90, respectively [1]. Against Scedosporium species, manogepix MIC90 (0.03 mg/L) was ≥128-fold more active than anidulafungin and micafungin [1]. Against Cryptococcus neoformans var. grubii, manogepix (MIC50/MIC90: 0.25/0.5 mg/L) was ≥8-fold more active than anidulafungin, micafungin, and fluconazole [1].

surveillance Candida SENTRY global isolates

Oral Bioavailability and IV-to-Oral Switch Capability: Fosmanogepix vs. Echinocandins and Amphotericin B

Fosmanogepix demonstrates >90% oral bioavailability of the active moiety manogepix following oral administration [1]. In a Phase 1b study of AML patients with neutropenia, the dose-corrected geometric mean ratio of AUC (oral-to-IV) was 95%, with elimination half-lives of approximately 2 days consistent across IV and oral formulations [2]. In contrast, echinocandins (anidulafungin, caspofungin, micafungin) are available only as IV formulations due to negligible oral bioavailability (<1%), and oral amphotericin B formulations exhibit variable and low bioavailability (typically <10%) [3]. This enables seamless IV-to-oral step-down therapy with fosmanogepix without therapeutic drug monitoring or dose adjustment, reducing hospitalization duration and central line-associated complications [2].

pharmacokinetics bioavailability oral formulation

In Vivo Efficacy in Pulmonary Murine Mucormycosis: Fosmanogepix vs. Isavuconazole

In a pulmonary murine mucormycosis model using Rhizopus arrhizus strains with MEC values of 4.0 μg/mL and 0.25 μg/mL, treatment with fosmanogepix (78 mg/kg or 104 mg/kg) significantly increased median survival time and prolonged overall survival by day 21 post-infection compared to placebo [1]. Administration of fosmanogepix resulted in a 1- to 2-log reduction in both lung and brain fungal burden [1]. At the 104 mg/kg fosmanogepix dose, tissue clearance and survival were comparable to clinically relevant doses of isavuconazole (ISA), which is FDA-approved for the treatment of mucormycosis [1].

mucormycosis murine model isavuconazole survival

CNS and Ocular Tissue Penetration in Rabbit Model: Manogepix vs. Inferred Amphotericin B Penetration Profile

In a nonneutropenic rabbit model of Candida endophthalmitis and hematogenous meningoencephalitis (HCME), manogepix demonstrated CNS tissue/plasma concentration ratios of approximately 1:1 in meninges, cerebrum, cerebellum, and spinal cord [1]. Ocular penetration resulted in aqueous humor/plasma ratios of 0.19-0.52, vitreous/plasma ratios of 0.09-0.12, and choroid/plasma ratios of 0.02-0.04 [1]. These concentrations correlated with significant decreases in Candida albicans burden in vitreous (>10^1 to 10^3 log CFU/g) and choroid (>10^1 to 10^3 log CFU/g) (P ≤ 0.05 and P ≤ 0.001, respectively) and >10^2 to 10^4 log decline of C. albicans in CNS tissues versus control (P ≤ 0.05) [1]. In contrast, amphotericin B exhibits poor CNS penetration (CSF/plasma ratio typically <0.05) and negligible vitreous penetration unless administered intravitreally [2].

CNS penetration ocular meningoencephalitis pharmacokinetics

Fosmanogepix High-Value Procurement and Research Application Scenarios


Treatment of Multidrug-Resistant and Pan-Resistant Candida auris Infections

Institutional procurement of fosmanogepix is indicated for C. auris outbreaks where surveillance data confirm resistance to echinocandins, azoles, and/or amphotericin B. Manogepix MICs against pan-resistant C. auris isolates remain ≤0.015 mg/L, representing 8- to 64-fold greater potency than all major antifungal classes [1]. Clinical Phase 2 data in C. auris candidemia have demonstrated favorable response rates, and the ongoing Phase 3 FAST-IC trial will further establish positioning [2].

Aspergillus Infections with Documented Azole Resistance or Intolerance

Fosmanogepix should be prioritized for procurement in centers with high prevalence of azole-resistant Aspergillus fumigatus (e.g., TR34/L98H or TR46/Y121F/T289A mutations). Manogepix MECs against Aspergillus species (0.03-0.06 mg/L) are unaffected by itraconazole resistance and are ≥8-fold lower than amphotericin B, isavuconazole, and voriconazole MICs with non-overlapping susceptibility ranges [1]. The AEGIS Phase 2 study in invasive mold diseases with limited treatment options demonstrated acceptable safety and 40% global response success rate in this high-risk population [2].

IV-to-Oral Step-Down Therapy for Prolonged Antifungal Courses

Fosmanogepix is uniquely positioned for institutions seeking to reduce length of stay and central line-associated complications in patients requiring extended antifungal therapy (>2 weeks). With >90% oral bioavailability and 95% dose-corrected AUC oral-to-IV ratio, fosmanogepix enables seamless transition from IV to oral administration without therapeutic drug monitoring [1]. This capability is not available with echinocandins (IV-only) and not reliably achievable with oral amphotericin B formulations [2].

Candida CNS and Ocular Infections (Endophthalmitis/Meningoencephalitis)

Procurement of fosmanogepix is supported for Candida infections involving the central nervous system or eye, where manogepix CNS tissue/plasma ratios of ~1:1 and significant reductions in tissue fungal burden (>10^2-10^4 log) have been demonstrated in rabbit models [1]. This penetration profile is substantially superior to amphotericin B (CSF/plasma ratio <0.05) and supports fosmanogepix as a rational choice for these difficult-to-treat infection sites where current options are limited or require invasive administration routes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosmanogepix (tautomerism)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.